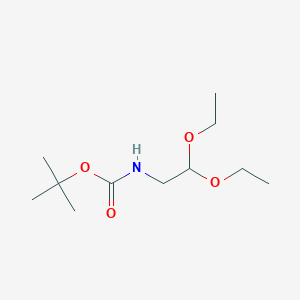

N-Boc-2,2-diethoxyethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Boc-2,2-diethoxyethylamine can be synthesized through the reaction of 2,2-diethoxyethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the Boc protecting group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Substitution Reactions: The major products are typically N-substituted derivatives of 2,2-diethoxyethylamine.

Deprotection Reactions: The major product is 2,2-diethoxyethylamine.

Wissenschaftliche Forschungsanwendungen

N-Boc-2,2-diethoxyethylamine is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of N-Boc-2,2-diethoxyethylamine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. This allows for the sequential introduction of other functional groups without interference from the amine .

Vergleich Mit ähnlichen Verbindungen

N-Boc-ethanolamine: Similar in structure but with a hydroxyl group instead of the diethoxyethyl group.

N-Boc-1,6-hexanediamine: Contains a longer aliphatic chain compared to N-Boc-2,2-diethoxyethylamine.

N-Boc-3,6-dioxa-1,8-octanediamine: Contains an ethylenedioxy linkage similar to this compound.

Uniqueness: this compound is unique due to its diethoxyethyl group, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of the amine group are required .

Biologische Aktivität

N-Boc-2,2-diethoxyethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-diethoxyethylamine with a Boc anhydride. The reaction conditions are crucial for achieving high yields and purity. A typical synthetic route may include:

- Reagents : 2,2-diethoxyethylamine and Boc anhydride.

- Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

- Yield : Yields can vary but are often reported to be above 80% under optimized conditions.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from this amine can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. In a study involving ellipticine derivatives, it was found that modifications at the N-alkyl position influenced the inhibitory activity against topoisomerase II .

Table 1: Inhibitory Activity of this compound Derivatives Against Topoisomerase II

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ellipticine derivative 1 | 5 | Topoisomerase II inhibitor |

| Ellipticine derivative 2 | 10 | Catalytic inhibitor |

| This compound | 15 | Interferes with DNA binding |

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It has shown potential in reducing neuronal cell death in models of neurodegenerative diseases. One study highlighted its ability to modulate neurotransmitter levels, which may contribute to its protective effects against oxidative stress .

Case Studies

- Topoisomerase Inhibition : A significant study conducted in yeast cells demonstrated that this compound derivatives could induce a six-fold increase in topoisomerase II-mediated DNA strand breakage while not affecting the religation rate . This suggests a unique mechanism where these compounds act as catalytic inhibitors rather than poisons.

- Neuroprotection : In vitro studies on neuronal cultures treated with this compound showed a marked decrease in apoptosis when exposed to oxidative stressors. The compound's ability to enhance the expression of neuroprotective factors was noted as a potential therapeutic avenue for treating neurodegenerative disorders .

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2-diethoxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-6-14-9(15-7-2)8-12-10(13)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVNGCCZBFDVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)OC(C)(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.